molecular formula C7H4BrN3O2 B106411 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid CAS No. 117888-98-9

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid

Cat. No.: B106411
CAS No.: 117888-98-9
M. Wt: 242.03 g/mol
InChI Key: FMUPBLXDBFTANV-UHFFFAOYSA-N
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Description

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form the imidazo[4,5-B]pyridine core . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) may be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-B]pyridine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3H-imidazo[4,5-B]pyridine
  • 6-Bromo-1H-pyrazolo[4,3-B]pyridine
  • 7-Bromo-1H-pyrazolo[4,3-C]pyridine

Uniqueness

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(10-2-11-6)4(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUPBLXDBFTANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=CN2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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